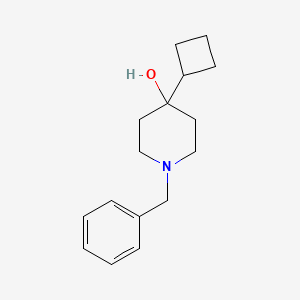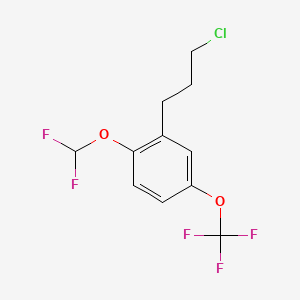
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a chemical compound with a complex structure that includes chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring
准备方法
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of a benzene derivative with chloropropyl, difluoromethoxy, and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize yield and purity .
化学反应分析
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (chlorine, fluorine) in the compound can influence its reactivity and binding affinity to various biological molecules. The compound may act by modifying the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .
相似化合物的比较
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-nitrobenzene: This compound has a nitro group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a different arrangement of halogen atoms, which can affect its chemical behavior and applications
属性
分子式 |
C11H10ClF5O2 |
|---|---|
分子量 |
304.64 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI 键 |
WYNZHANESWAIJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCCl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



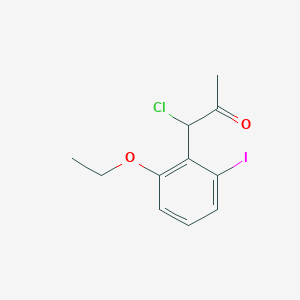

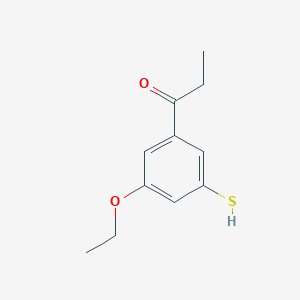
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)


![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
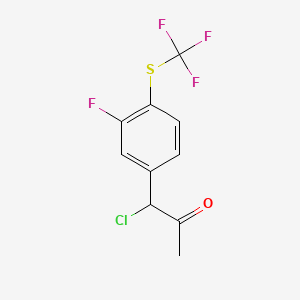
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
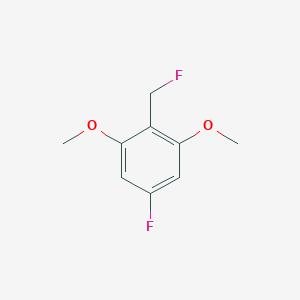
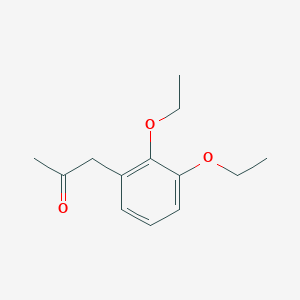
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
